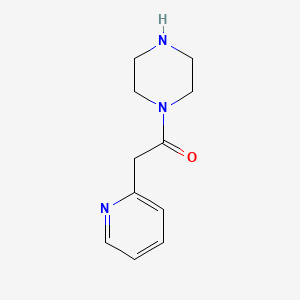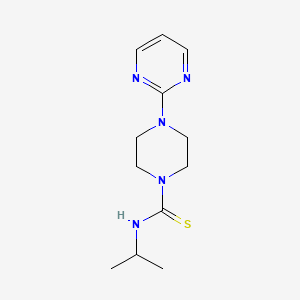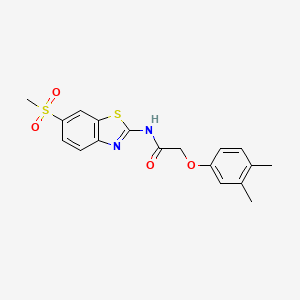![molecular formula C15H16N2O B12127045 N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline](/img/structure/B12127045.png)
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline: is an organic compound that features a pyridine ring substituted with a dimethylamino group and an ethenyl linkage to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-dimethylaminopyridine N-oxide and 4-dimethylaminobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or aniline rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry: N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers explore its effects on various biological targets to identify potential therapeutic applications.
Industry: In industrial applications, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
作用机制
The mechanism by which N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially modulating their activities. The exact pathways and targets depend on the specific context of its use, whether in chemical reactions, biological studies, or medicinal applications.
相似化合物的比较
- N,N-dimethyl-4-[2-(1-oxidopyridin-1-ium-2-yl)ethenyl]aniline
- 4-dimethylaminopyridine N-oxide
- 4-dimethylaminobenzaldehyde
Comparison:
- N,N-dimethyl-4-[2-(1-oxidopyridin-1-ium-2-yl)ethenyl]aniline: This compound is structurally similar but differs in the position of the oxidopyridin-1-ium group. This positional difference can affect its reactivity and interactions with other molecules.
- 4-dimethylaminopyridine N-oxide: This compound shares the pyridine N-oxide moiety but lacks the ethenyl linkage to the aniline group. It is commonly used as a catalyst in organic synthesis.
- 4-dimethylaminobenzaldehyde: This compound contains the dimethylamino group and an aldehyde functional group, making it a useful intermediate in various chemical reactions.
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H16N2O |
|---|---|
分子量 |
240.30 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C15H16N2O/c1-16(2)15-7-5-13(6-8-15)3-4-14-9-11-17(18)12-10-14/h3-12H,1-2H3/b4-3+ |
InChI 键 |
ZNBFFDGZGHFAOU-ONEGZZNKSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)[O-] |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-piperazin-1-yl}-3-(4-methoxy-phenoxy)-propan-2-ol](/img/structure/B12126970.png)
![3-Hydroxy-N-[5-(4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzamide](/img/structure/B12126973.png)
![N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12126986.png)

![4-Ethyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127015.png)

![1-Benzyl-9'-bromo-2'-(4-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12127019.png)


![N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B12127028.png)

![methyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrole-3-carboxylate](/img/structure/B12127036.png)


